molecular formula C16H13NO5 B6141326 [2-(2-Oxopropyl)phenyl] 3-nitrobenzoate

[2-(2-Oxopropyl)phenyl] 3-nitrobenzoate

Cat. No.: B6141326
M. Wt: 299.28 g/mol
InChI Key: QRWJZVQRAIGIST-UHFFFAOYSA-N
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Description

[2-(2-Oxopropyl)phenyl] 3-nitrobenzoate is an organic compound that features a phenyl group substituted with an oxopropyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Oxopropyl)phenyl] 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(2-oxopropyl)phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Oxopropyl)phenyl] 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The oxopropyl group can be further oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: 2-(2-Carboxyphenyl) 3-nitrobenzoate.

    Reduction: [2-(2-Oxopropyl)phenyl] 3-aminobenzoate.

    Substitution: 3-nitrobenzoic acid and 2-(2-oxopropyl)phenol.

Scientific Research Applications

[2-(2-Oxopropyl)phenyl] 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Oxopropyl)phenyl] 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The oxopropyl group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Oxopropyl)phenyl] 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

    [2-(2-Oxopropyl)phenyl] 2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.

    [2-(2-Oxopropyl)phenyl] 3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

[2-(2-Oxopropyl)phenyl] 3-nitrobenzoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This compound’s distinct structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

[2-(2-oxopropyl)phenyl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-11(18)9-12-5-2-3-8-15(12)22-16(19)13-6-4-7-14(10-13)17(20)21/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWJZVQRAIGIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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